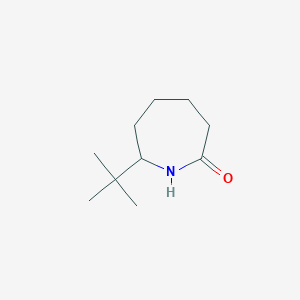

7-Tert-butylazepan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-Tert-butylazepan-2-one involves a ring-expansion reaction of a 4-substituted cyclohexanone accomplished with a chiral 1,3-azidopropanol derivative . The procedure entails first a one-step preparation of ®-1-phenyl-3-azidopropanol from a commercially available halide precursor, which is then reacted with the ketone using BF3.OEt2 as a Lewis acid promoter .Molecular Structure Analysis

The molecular formula of 7-Tert-butylazepan-2-one is C10H19NO. Its molecular weight is 169.268.Applications De Recherche Scientifique

Synthesis and Chiral Auxiliary Applications

- 7-Tert-butylazepan-2-one has been utilized in the synthesis of various chiral compounds. For instance, it's used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and as a chiral auxiliary in peptide synthesis, demonstrating its versatility in organic chemistry (Studer, Hintermann & Seebach, 1995).

Pharmacological Research

- It has been studied for beta-adrenoceptor activity, where various stereoisomers of its metabolites show potent beta 2-antagonist activity. This research provides insights into its potential implications in the development of beta-blockers (Machin, Hurst & Osbond, 1985).

Medicinal Chemistry and Drug Analogues

- In medicinal chemistry, the tert-butyl group, a component of 7-Tert-butylazepan-2-one, is often used in bioactive compounds, although it can sometimes lead to increased lipophilicity and decreased metabolic stability. This has implications for drug discovery and the design of new pharmaceuticals (Westphal et al., 2015).

Base-Catalyzed Synthesis in Organic Chemistry

- The compound plays a significant role in base-catalyzed synthesis processes. It enables selective addition reactions in organic synthesis, showcasing its utility in creating pharmacologically interesting compounds (Beller et al., 1998).

Novel Synthesis Methods

- 7-Tert-butylazepan-2-one derivatives have been used in the development of efficient synthesis methods for 2-amino-4H-pyrans, which are crucial in various applications, including as intermediates in organic synthesis and in the development of pharmaceutical agents (Zonouzi, Kazemi & Nezamabadi, 2006).

X-Ray Diffraction and Computational Studies

- Its derivatives have been studied using single crystal X-ray diffraction and computational methods, highlighting its potential in the field of drug research and the pharmaceutical industry. Such studies are pivotal for understanding the molecular and electronic properties of new compounds (Senthilkumar et al., 2020).

Novel Tert-Butylation Reagent

- It has also been used in the development of new tert-butoxycarbonylation reagents for aromatic and aliphatic amines, demonstrating its potential in simplifying complex organic synthesis processes (Ouchi et al., 2002).

High-Pressure Differential Thermal Analysis

- The tert-butyl compounds, including those related to 7-Tert-butylazepan-2-one, have been subjected to high-pressure differential thermal analysis to understand their phase behavior, which is crucial in material science and the study of phase transitions (Reuter et al., 1997).

Radical Initiator in Polymerization

- Derivatives of 7-Tert-butylazepan-2-one have been explored as radical initiators in polymer synthesis, offering potential advancements in the field of polymer chemistry and materials science (Engel et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

7-tert-butylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-6-4-5-7-9(12)11-8/h8H,4-7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPUJBKRHRLGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tert-butylazepan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2802775.png)

![[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2802776.png)

![N-[3-[[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2802789.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2802794.png)